4,5-Dibromo-2,2-diphenylpentanenitrile
Description
4,5-Dibromo-2,2-diphenylpentanenitrile is a brominated aromatic nitrile compound characterized by two bromine atoms at positions 4 and 5 of a pentanenitrile backbone, with two phenyl groups at position 2. Such compounds are of interest in materials science, particularly for electronic applications like organic light-emitting diodes (OLEDs), where brominated nitriles may serve as intermediates or functional emitters .
Properties
CAS No. |
6314-66-5 |
|---|---|
Molecular Formula |
C17H15Br2N |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
4,5-dibromo-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C17H15Br2N/c18-12-16(19)11-17(13-20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
InChI Key |
ZYYSPXJVBQFPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CBr)Br)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,2-diphenylpentanenitrile typically involves the bromination of 2,2-diphenylpentanenitrile. One common method is the direct dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild reaction conditions . This method does not require a catalyst or an external oxidant, making it efficient and straightforward.
Industrial Production Methods
Industrial production of 4,5-Dibromo-2,2-diphenylpentanenitrile may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make this process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace bromine atoms.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of phenyl groups.
Major Products Formed
Substitution: Products include azides or nitriles depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: The major products are quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,5-Dibromo-2,2-diphenylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,2-diphenylpentanenitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitrile group is hydrogenated to form an amine. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include dibromo-substituted nitriles and aryl derivatives with varying substituents. Key examples from the evidence are compared below:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the phenyl groups in the target compound may stabilize the structure via conjugation .
- Bromine Positioning: Bromine at positions 4 and 5 (vs. 1,4 in 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene) influences regioselectivity in cross-coupling reactions, critical for synthesizing complex aromatic systems .
- Applications: While DCzIPN is tailored for optoelectronics (singlet-triplet energy gap: 0.05 eV), Thifluzamide is agrochemical, highlighting how minor structural changes pivot functionality.
Photophysical and Electronic Properties
DCzIPN exhibits strong π-π* absorption at 229 nm and a singlet-triplet energy gap of 0.05 eV, enabling efficient reverse intersystem crossing .
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